ethyl 3-(adamantane-1-amido)-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(adamantane-1-amido)-1-benzofuran-2-carboxylate is a synthetic organic compound characterized by the presence of an adamantane moiety, a benzofuran ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(adamantane-1-amido)-1-benzofuran-2-carboxylate typically involves a multi-step process:
Formation of the Benzofuran Core: The benzofuran ring can be synthesized via a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Adamantane Moiety: The adamantane-1-amido group is introduced through an amide coupling reaction. This can be achieved by reacting adamantane-1-carboxylic acid with an amine derivative of the benzofuran compound in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Ethyl 3-(adamantane-1-amido)-1-benzofuran-2-methanol.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
Ethyl 3-(adamantane-1-amido)-1-benzofuran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing antiviral and anticancer agents.
Material Science: The adamantane moiety imparts rigidity and thermal stability, making the compound useful in developing advanced materials.
Biological Studies: It can be used as a probe to study biological pathways involving benzofuran and adamantane derivatives.
Mechanism of Action
The mechanism of action of ethyl 3-(adamantane-1-amido)-1-benzofuran-2-carboxylate depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The adamantane group can enhance membrane permeability, facilitating drug delivery.
Biological Pathways: The compound can act as a ligand, binding to proteins or nucleic acids and affecting their function.
Comparison with Similar Compounds
Ethyl 3-(adamantane-1-amido)-1-benzofuran-2-carboxylate can be compared with other compounds such as:
Ethyl 2-(adamantane-1-amido)-1,3-benzothiazole-6-carboxylate: Similar in structure but with a benzothiazole ring instead of benzofuran, which may alter its chemical reactivity and biological activity.
Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate:
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and reactivity make it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
ethyl 3-(adamantane-1-carbonylamino)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-26-20(24)19-18(16-5-3-4-6-17(16)27-19)23-21(25)22-10-13-7-14(11-22)9-15(8-13)12-22/h3-6,13-15H,2,7-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCJRNJTFHZQOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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